(2-Amino-4,5-dimethoxyphenyl)(5-methylfuran-2-yl)methanone
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Overview
Description
(2-Amino-4,5-dimethoxyphenyl)(5-methylfuran-2-yl)methanone is a chemical compound that has garnered interest in various fields of research due to its unique structural properties. This compound consists of a phenyl ring substituted with amino and methoxy groups, and a furan ring substituted with a methyl group. The combination of these functional groups imparts distinct chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,5-dimethoxyphenyl)(5-methylfuran-2-yl)methanone typically involves the reaction of a ketone precursor with iron powder, glacial acetic acid, water, and ethyl acetate. The reaction mixture is refluxed with stirring for 4-5 hours, monitored by thin-layer chromatography (TLC). After the reaction, the mixture is neutralized with sodium bicarbonate, and the solid product is filtered off and washed with hot ethyl acetate. The filtrate is dried with sodium sulfate, and the solvent is evaporated under reduced pressure. The residue is then recrystallized from a mixture of ethyl acetate and petroleum ether to yield the final product as pale yellow crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring consistent quality control, and implementing safety measures to handle the reagents and solvents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4,5-dimethoxyphenyl)(5-methylfuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or other aromatic rings.
Scientific Research Applications
(2-Amino-4,5-dimethoxyphenyl)(5-methylfuran-2-yl)methanone has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the search for new treatments for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism by which (2-Amino-4,5-dimethoxyphenyl)(5-methylfuran-2-yl)methanone exerts its effects involves its interaction with molecular targets and pathways within cells. The amino and methoxy groups on the phenyl ring, as well as the furan ring, can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone: This compound has a similar structure but with a thiophene ring instead of a furan ring and a chlorophenyl group instead of a dimethoxyphenyl group.
(2-Amino-4,5-dimethoxyphenyl)(5-methylfuran-2-yl)methanone analogs: Various analogs with different substituents on the phenyl or furan rings can be synthesized to explore their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This combination imparts distinct reactivity and stability, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(2-amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone |
InChI |
InChI=1S/C14H15NO4/c1-8-4-5-11(19-8)14(16)9-6-12(17-2)13(18-3)7-10(9)15/h4-7H,15H2,1-3H3 |
InChI Key |
XTGPXBIFLILQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=CC(=C(C=C2N)OC)OC |
Origin of Product |
United States |
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